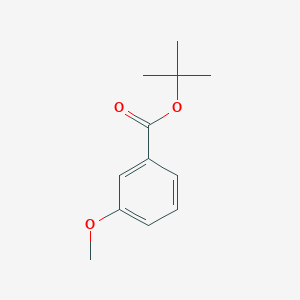

tert-Butyl 3-methoxybenzoate

Overview

Description

Scientific Research Applications

Comprehensive Analysis of tert-Butyl 3-methoxybenzoate Applications

tert-Butyl 3-methoxybenzoate: is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields of study.

Synthesis of Acid Chlorides

The compound has been utilized in the chlorination of tert-butyl esters with phosphorus trichloride (PCl3), which allows for the successful synthesis of both aromatic and aliphatic acid chlorides . This process is significant in organic synthesis, as acid chlorides serve as important intermediates in the production of agricultural chemicals, medicines, and dyes.

Cancer Research

Derivatives of tert-Butyl 3-methoxybenzoate have been designed as epidermal growth factor receptor (EGFR) tyrosine kinase allosteric site inhibitors . These derivatives show promise in cancer treatment strategies, particularly in targeting EGFR mutations or chemoresistance, which are common challenges in cancer therapy.

Molecular Docking Studies

In silico studies have employed tert-Butyl 3-methoxybenzoate derivatives for molecular docking, which helps in predicting the orientation of a substrate when it binds to an enzyme or receptor . This application is crucial in drug design and discovery, providing insights into the interaction between drugs and their targets.

Cytotoxicity Evaluation

The compound’s derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including lung adenocarcinoma, hepatocellular carcinoma, and colorectal cancer cells . This research is vital for understanding the therapeutic potential and safety profile of new cancer treatments.

Cell Cycle Analysis

Studies have shown that tert-Butyl 3-methoxybenzoate derivatives can induce cell cycle arrest at the G2/M phase in cancer cells . This effect is important for controlling the proliferation of cancer cells and is a key target in the development of anticancer drugs.

Apoptosis Induction

Research indicates that these derivatives can trigger the ER-mediated apoptosis pathway in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells without affecting normal cells.

Pharmacokinetic Profile Assessment

The pharmacokinetic properties of tert-Butyl 3-methoxybenzoate derivatives have been studied to evaluate their absorption, distribution, metabolism, and excretion (ADME) characteristics . A favorable pharmacokinetic profile is essential for the success of a drug in clinical applications.

Kinase Inhibition Assay

The compound’s derivatives have been used in kinase inhibition assays to measure their effectiveness in inhibiting EGFR tyrosine kinase activity . This assay helps in identifying potential therapeutic agents that can interfere with signaling pathways involved in cancer progression.

properties

IUPAC Name |

tert-butyl 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLFHXUDJLEUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611461 | |

| Record name | tert-Butyl 3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-methoxybenzoate | |

CAS RN |

58656-97-6 | |

| Record name | tert-Butyl 3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)

![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98%](/img/structure/B6330680.png)

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)